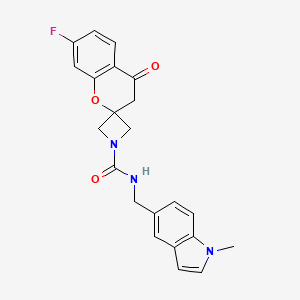

RGH-560

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C22H20FN3O3 |

|---|---|

分子量 |

393.4 g/mol |

IUPAC名 |

7-fluoro-N-[(1-methylindol-5-yl)methyl]-4-oxospiro[3H-chromene-2,3'-azetidine]-1'-carboxamide |

InChI |

InChI=1S/C22H20FN3O3/c1-25-7-6-15-8-14(2-5-18(15)25)11-24-21(28)26-12-22(13-26)10-19(27)17-4-3-16(23)9-20(17)29-22/h2-9H,10-13H2,1H3,(H,24,28) |

InChIキー |

LXOXUGXUUINWLS-UHFFFAOYSA-N |

正規SMILES |

CN1C=CC2=C1C=CC(=C2)CNC(=O)N3CC4(C3)CC(=O)C5=C(O4)C=C(C=C5)F |

製品の起源 |

United States |

Foundational & Exploratory

RGH-560: An In-Depth Technical Guide to a Novel α7 Nicotinic Acetylcholine Receptor Positive Allosteric Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

RGH-560 is a novel, preclinical development candidate identified as a potent and selective positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR).[1] Exhibiting significant pro-cognitive effects in preclinical models, this compound represents a promising therapeutic approach for neurological and psychiatric disorders characterized by cognitive deficits. This technical guide provides a comprehensive overview of the available data on this compound, including its mechanism of action, quantitative in vitro and in vivo data, detailed experimental methodologies for its evaluation, and visualization of the relevant biological pathways and experimental workflows.

Introduction to α7 nAChR and Positive Allosteric Modulation

The α7 nicotinic acetylcholine receptor, a ligand-gated ion channel, is a homopentameric receptor comprised of five α7 subunits. It is highly expressed in key brain regions associated with cognitive functions, such as the hippocampus and prefrontal cortex. A distinguishing feature of the α7 nAChR is its high permeability to calcium ions (Ca2+), which allows it to play a crucial role in modulating various intracellular signaling cascades involved in learning, memory, and attention.

Positive allosteric modulators are compounds that bind to a site on the receptor distinct from the orthosteric site where the endogenous agonist, acetylcholine (ACh), binds. PAMs do not activate the receptor on their own but enhance the receptor's response to an agonist. This modulation can manifest as an increase in the agonist's potency or efficacy, or a change in the channel's gating kinetics. PAMs are broadly classified into two types:

-

Type I PAMs: Primarily increase the peak current amplitude in response to an agonist without significantly affecting the desensitization rate.

-

Type II PAMs: Increase the peak current and prolong the channel opening by slowing the desensitization rate.

This compound has been characterized as a potent α7 nAChR PAM with a favorable pharmacological profile.[1]

Mechanism of Action and Signaling Pathway

This compound potentiates the effect of acetylcholine at the α7 nAChR. This enhanced receptor activation leads to an increased influx of Ca2+ into the neuron. The rise in intracellular Ca2+ triggers a cascade of downstream signaling events that are crucial for synaptic plasticity and cognitive function.

Quantitative Data

The following tables summarize the available quantitative data for this compound.

Table 1: In Vitro Potency of this compound

| Assay Type | Parameter | Value | Cell Line / System | Agonist Used | Reference |

| Ca2+-Influx Assay | EC50 | 190 nM | Not Specified | Not Specified | [2] |

Table 2: In Vivo Efficacy of this compound in a Scopolamine-Induced Amnesia Model (Mice)

| Administration Route | Dose Range (mg/kg) | Outcome | Minimal Effective Dose (MED) | Reference |

| Intraperitoneal (i.p.) | 1, 3, 10 | Significant cognitive-enhancement | 10 mg/kg | [2] |

Further details on the pharmacokinetic profile and metabolic stability of this compound from the primary publication by Ledneczki et al. (2023) are pending public availability.

Experimental Protocols

The following are detailed methodologies for the key experiments typically used to characterize α7 nAChR positive allosteric modulators like this compound. While the general procedures are outlined, specific parameters for the evaluation of this compound should be referenced from the primary publication by Ledneczki et al. (2023) once fully accessible.

In Vitro Calcium Mobilization Assay (FLIPR)

This assay is a high-throughput method to determine the potency of a PAM by measuring changes in intracellular calcium concentration.

Protocol:

-

Cell Culture: Cells stably or transiently expressing the human α7 nAChR are seeded into 384-well microplates and cultured to form a confluent monolayer.

-

Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer at 37°C for a specified time (typically 30-60 minutes).

-

Compound Addition: The plate is placed in a Fluorometric Imaging Plate Reader (FLIPR). This compound, dissolved in an appropriate vehicle, is added to the wells at various concentrations.

-

Agonist Stimulation: After a short incubation with this compound, a sub-maximal concentration of an α7 nAChR agonist (e.g., acetylcholine or a selective agonist like PNU-282987) is added to stimulate the receptors.

-

Data Acquisition: The FLIPR instrument measures the change in fluorescence intensity over time, which corresponds to the influx of calcium into the cells.

-

Data Analysis: The peak fluorescence response is plotted against the concentration of this compound to generate a dose-response curve, from which the EC50 value is calculated.

Electrophysiology (Patch-Clamp)

Whole-cell patch-clamp electrophysiology is used to directly measure the ion channel activity of the α7 nAChR and characterize the modulatory effects of this compound on agonist-evoked currents.

Protocol:

-

Cell Preparation: Cells expressing α7 nAChRs are plated on glass coverslips.

-

Recording Setup: A coverslip is transferred to a recording chamber on an inverted microscope and continuously perfused with an extracellular solution. A glass micropipette filled with an intracellular solution is used to form a high-resistance seal with the cell membrane.

-

Whole-Cell Configuration: The cell membrane under the pipette tip is ruptured to achieve the whole-cell configuration, allowing control of the cell's membrane potential and measurement of ionic currents.

-

Drug Application: A rapid solution exchange system is used to apply the α7 nAChR agonist in the presence and absence of this compound.

-

Data Acquisition: Agonist-evoked currents are recorded at a holding potential of -60 mV.

-

Data Analysis: The amplitude, rise time, and decay kinetics of the currents are analyzed to determine the effect of this compound on the receptor's function.

In Vivo Scopolamine-Induced Amnesia Model (Novel Object Recognition Test)

This behavioral model is used to assess the pro-cognitive effects of this compound in mice with induced memory impairment.

Protocol:

-

Habituation: Mice are individually placed in an open-field arena for a set period (e.g., 5-10 minutes) for 1-2 days to acclimate to the environment.

-

Drug Administration: On the test day, mice are administered this compound (e.g., 1, 3, 10 mg/kg, i.p.) or vehicle, followed by an injection of scopolamine (e.g., 1 mg/kg, i.p.) to induce amnesia. A control group receives vehicle for both injections.

-

Training Session (T1): After a specified pre-treatment time, each mouse is placed in the arena containing two identical objects and allowed to explore for a set duration (e.g., 5-10 minutes).

-

Retention Interval: The mouse is returned to its home cage for a defined period (e.g., 1-24 hours).

-

Test Session (T2): The mouse is returned to the arena, where one of the familiar objects has been replaced with a novel object. The mouse is allowed to explore for a set duration (e.g., 5 minutes).

-

Data Collection and Analysis: The time spent exploring the familiar and novel objects is recorded. A discrimination index is calculated as [(Time exploring novel object - Time exploring familiar object) / (Total exploration time)]. A higher discrimination index indicates better recognition memory.

Conclusion

This compound is a promising preclinical candidate that demonstrates potent positive allosteric modulation of the α7 nAChR, leading to significant cognitive enhancement in a validated animal model of amnesia. The data presented in this guide underscore the potential of this compound as a therapeutic agent for cognitive disorders. Further detailed information from the primary publication will be crucial for a complete understanding of its pharmacological profile and for guiding future research and development efforts.

References

RGH-560: A Technical Whitepaper on a Novel α7 Nicotinic Acetylcholine Receptor Positive Allosteric Modulator for Cognitive Enhancement

For Researchers, Scientists, and Drug Development Professionals

Abstract

RGH-560 is a preclinical development candidate identified as a potent and selective positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR).[1] As a modulator of a key receptor implicated in cognitive processes, this compound presents a promising therapeutic avenue for addressing cognitive deficits in various neurological and psychiatric disorders. This document provides a technical overview of the preclinical data and methodologies relevant to the evaluation of this compound for cognitive enhancement, based on publicly available information and established experimental paradigms for similar compounds. While specific quantitative data from the primary research on this compound is not publicly accessible, this guide consolidates the known mechanism of action and provides representative experimental protocols and data formats to facilitate further research and development in this area.

Introduction: The α7 Nicotinic Acetylcholine Receptor as a Therapeutic Target

The α7 nicotinic acetylcholine receptor is a ligand-gated ion channel highly expressed in brain regions critical for learning and memory, including the hippocampus and prefrontal cortex. Its activation by acetylcholine leads to an influx of calcium ions, initiating downstream signaling cascades that modulate synaptic plasticity and neuronal excitability. Positive allosteric modulators of the α7 nAChR, such as this compound, do not activate the receptor directly but enhance the effect of the endogenous agonist, acetylcholine. This mechanism offers the potential for a more nuanced and physiologically-relevant modulation of cholinergic neurotransmission compared to direct agonists, potentially leading to a better therapeutic window and reduced side effects.

Mechanism of Action: α7 nAChR Signaling Pathway

This compound functions as a positive allosteric modulator of the α7 nAChR. Upon binding of acetylcholine, the receptor channel opens, allowing calcium influx. This compound is thought to bind to an allosteric site on the receptor, enhancing the probability of channel opening and/or prolonging the open state, thereby amplifying the downstream signaling cascade. Key signaling pathways activated by α7 nAChR stimulation include the PI3K/Akt and MEK/ERK pathways, which are crucial for synaptic plasticity, cell survival, and ultimately, cognitive function.

Preclinical Evaluation of Cognitive Enhancement

The pro-cognitive effects of novel compounds are typically assessed in animal models of cognitive impairment. A widely used and validated model is the scopolamine-induced amnesia model in rodents. Scopolamine (B1681570) is a muscarinic receptor antagonist that induces transient cognitive deficits, mimicking aspects of cholinergic dysfunction observed in conditions like Alzheimer's disease.

Key Preclinical Experiment: The Novel Object Recognition (NOR) Test

The Novel Object Recognition (NOR) test is a behavioral assay used to assess learning and memory in rodents. The test is based on the innate tendency of rodents to spend more time exploring a novel object than a familiar one.

The following provides a detailed, generalized methodology for this key experiment.

Detailed Steps:

-

Habituation: On the first day, mice are individually placed in the empty open-field arena for 10 minutes to acclimate to the environment.

-

Drug Administration: On the second day, animals are divided into experimental groups (e.g., Vehicle + Saline, Vehicle + Scopolamine, this compound + Scopolamine). This compound or its vehicle is typically administered orally (p.o.). After a set pre-treatment time (e.g., 30 minutes), scopolamine (e.g., 1 mg/kg) or saline is administered intraperitoneally (i.p.).

-

Training Phase (T1): Following another interval (e.g., 30 minutes) after scopolamine injection, each mouse is placed back into the arena, which now contains two identical objects. The mouse is allowed to explore the objects for a fixed period (e.g., 10 minutes).

-

Testing Phase (T2): After a retention interval (e.g., 1 hour), the mouse is returned to the arena. In this phase, one of the familiar objects is replaced with a novel object. The mouse's behavior is recorded for a set duration (e.g., 5 minutes).

-

Data Analysis: The primary measure is the time spent exploring each object. Exploration is typically defined as the mouse's nose being within a certain proximity (e.g., 2 cm) of the object and oriented towards it. The Discrimination Index (DI) is calculated as: DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time)

A positive DI indicates that the mouse remembers the familiar object and prefers to explore the novel one. A DI close to zero suggests a memory deficit.

Quantitative Data Presentation (Representative)

While the specific data for this compound is not publicly available, the following tables illustrate how the quantitative results from a study evaluating a hypothetical α7 nAChR PAM ("Compound X") would be presented.

Table 1: In Vitro Potency and Selectivity of Compound X

| Parameter | Value |

| α7 nAChR EC₅₀ (PAM activity) | 50 nM |

| α4β2 nAChR EC₅₀ (PAM activity) | >10 µM |

| 5-HT₃ Receptor IC₅₀ | >10 µM |

| hERG IC₅₀ | >30 µM |

EC₅₀: Half-maximal effective concentration; IC₅₀: Half-maximal inhibitory concentration.

Table 2: In Vivo Efficacy of Compound X in the Novel Object Recognition Test

| Treatment Group | Dose (mg/kg, p.o.) | n | Discrimination Index (Mean ± SEM) | p-value vs. Scopolamine |

| Vehicle + Saline | - | 10 | 0.45 ± 0.05 | < 0.001 |

| Vehicle + Scopolamine | 1.0 (i.p.) | 10 | 0.08 ± 0.03 | - |

| Compound X + Scopolamine | 0.3 | 10 | 0.25 ± 0.04 | < 0.05 |

| Compound X + Scopolamine | 1.0 | 10 | 0.42 ± 0.06 | < 0.001 |

| Compound X + Scopolamine | 3.0 | 10 | 0.40 ± 0.05 | < 0.001 |

SEM: Standard Error of the Mean. Statistical analysis would typically be performed using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's).

Conclusion and Future Directions

This compound, as a positive allosteric modulator of the α7 nAChR, represents a promising strategy for cognitive enhancement. The preclinical evaluation of such compounds in models like the scopolamine-induced amnesia NOR test is a critical step in their development. The data presented in a clear and structured format, as exemplified in this guide, is essential for the scientific community to assess the potential of these molecules. Further studies to elucidate the detailed in vivo target engagement, pharmacokinetic/pharmacodynamic relationships, and safety profile of this compound are warranted to support its progression towards clinical development for the treatment of cognitive impairments.

References

Preclinical Profile of RGH-560: An In-Depth Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for RGH-560, a novel positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR). This compound has been identified as a preclinical development candidate due to its promising physicochemical and pharmacological properties, including significant in vivo efficacy in a model of cognitive impairment.[1] This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to support further research and development efforts.

Pharmacological Data

This compound is a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, meaning it enhances the receptor's response to its endogenous ligand, acetylcholine. This modulation is considered a potential therapeutic approach for cognitive deficits.[1]

In Vitro Activity

Quantitative data on the in vitro potency and efficacy of this compound are crucial for understanding its pharmacological profile. The following table summarizes key parameters from preclinical assays.

| Assay Type | Parameter | Value |

| α7 nAChR Potentiation | EC₅₀ | [Data not publicly available in search results] |

| Metabolic Stability (microsomes) | Intrinsic Clearance | [Data not publicly available in search results] |

| Kinetic Solubility | Aqueous Solubility | [Data not publicly available in search results] |

Note: Specific quantitative values for EC₅₀, intrinsic clearance, and aqueous solubility were not available in the provided search results. Access to the full publication and its supplementary data is required for these details.

In Vivo Efficacy: Scopolamine-Induced Amnesia Model

This compound has demonstrated significant efficacy in reversing cognitive deficits in a scopolamine-induced amnesia model in mice.[1] This model is a well-established paradigm for screening compounds with potential procognitive effects.

| Animal Model | Dosing | Outcome Measure | Result |

| Mice | [Dose not specified] | Reversal of scopolamine-induced cognitive impairment | Significant improvement |

Note: The specific dose of this compound used and the quantitative measure of cognitive improvement were not detailed in the available search results.

Experimental Protocols

Detailed methodologies are essential for the replication and extension of preclinical findings. The following sections outline the protocols for key experiments conducted with this compound.

α7 Nicotinic Acetylcholine Receptor Potentiation Assay

Objective: To determine the potency and efficacy of this compound as a positive allosteric modulator of the α7 nAChR.

Methodology:

-

Cell Line: A stable cell line expressing the human α7 nAChR is utilized.

-

Assay Principle: The assay measures the potentiation of acetylcholine-induced calcium influx in the presence of varying concentrations of this compound.

-

Procedure:

-

Cells are plated in a multi-well format and loaded with a calcium-sensitive fluorescent dye.

-

A sub-maximal concentration of acetylcholine is added to the cells, followed by the addition of this compound at various concentrations.

-

The change in fluorescence, indicative of intracellular calcium levels, is measured using a plate reader.

-

The concentration-response curve for this compound is generated to determine the EC₅₀ value.

-

Scopolamine-Induced Amnesia Model in Mice

Objective: To evaluate the in vivo efficacy of this compound in a model of cholinergic deficit-induced cognitive impairment.

Methodology:

-

Animals: Male mice are used for this study.

-

Procedure:

-

Habituation: Animals are habituated to the testing apparatus (e.g., Y-maze, Morris water maze) for a set period before the experiment.

-

Drug Administration: this compound is administered via a specified route (e.g., intraperitoneally) at various doses. A vehicle control group is also included.

-

Amnesia Induction: After a predetermined time following this compound administration, scopolamine (B1681570) (a muscarinic receptor antagonist) is administered to induce a cognitive deficit.

-

Behavioral Testing: Cognitive function is assessed using standardized behavioral tests such as the Y-maze for spatial working memory or the Morris water maze for spatial learning and memory.

-

Data Analysis: Performance metrics (e.g., percentage of spontaneous alternations in the Y-maze, escape latency in the Morris water maze) are compared between treatment groups and control groups using appropriate statistical methods.

-

Signaling Pathways and Experimental Workflows

α7 Nicotinic Acetylcholine Receptor Signaling Pathway

Activation of the α7 nAChR by an agonist, potentiated by a PAM like this compound, leads to the opening of the ion channel and an influx of cations, primarily Ca²⁺. This increase in intracellular calcium can trigger various downstream signaling cascades involved in synaptic plasticity and cognitive function.

References

RGH-560: A Technical Guide for Researchers

An In-depth Analysis of the Chemical Structure, Properties, and Experimental Protocols of a Novel α7 Nicotinic Acetylcholine (B1216132) Receptor Positive Allosteric Modulator.

This technical guide provides a comprehensive overview of RGH-560, a preclinical development candidate identified as a potent and selective positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR).[1] Developed from an azetidinespirochromone chemical scaffold, this compound has demonstrated a promising profile of improved metabolic stability and kinetic solubility, positioning it as a compound of interest for cognitive enhancement.[1] This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical characteristics, pharmacological properties, and the experimental methodologies employed in its evaluation.

Core Compound Information

| Identifier | Value |

| Compound Name | This compound |

| Synonym | Compound 53 |

| Chemical Class | Azetidinespirochromone |

| Primary Target | α7 nicotinic acetylcholine receptor (nAChR) |

| Mechanism of Action | Positive Allosteric Modulator (PAM) |

Chemical Structure and Properties

This compound emerged from an optimization effort aimed at improving the drug-like properties of earlier lead compounds.[1] The azetidinespirochromone core represents a novel chemotype with enhanced physicochemical and pharmacological characteristics.[1]

Chemical Structure:

While a definitive public image of the chemical structure for this compound is not available, its systematic name and structure can be found in the primary publication.

Physicochemical Properties:

Quantitative physicochemical data for this compound is available in the supplementary materials of the primary scientific publication.

Pharmacological Profile

This compound acts as a positive allosteric modulator of the α7 nAChR, a receptor implicated in cognitive processes. PAMs of this receptor enhance the response to the endogenous neurotransmitter acetylcholine without directly activating the receptor themselves. This mode of action is thought to offer a more nuanced modulation of cholinergic signaling compared to direct agonists.

In Vitro Pharmacology:

Detailed in vitro pharmacological data, including EC50 and other relevant metrics, are provided in the primary research article.

In Vivo Efficacy:

This compound has shown significant in vivo efficacy in preclinical models of cognitive impairment.[1] Notably, it has demonstrated the ability to reverse cognitive deficits in the scopolamine-induced amnesia model in mice.[1]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves a multi-step process characteristic of the preparation of azetidinespirochromone derivatives. A generalized workflow is depicted below. For a detailed, step-by-step synthesis protocol, including reagents, reaction conditions, and purification methods, please refer to the supplementary information of the primary publication: Ledneczki, I., et al. (2023). Optimization of Novel α7 Nicotinic Acetylcholine Receptor Positive Allosteric Modulators and the Discovery of a Preclinical Development Candidate Molecule (this compound). Journal of Medicinal Chemistry, 66(23), 16276–16302.

In Vivo Efficacy Study: Scopolamine-Induced Amnesia Model

The following protocol provides a general outline for assessing the pro-cognitive effects of this compound in a scopolamine-induced amnesia model in mice. The specific parameters, including dosing and timing, are based on typical methodologies and should be optimized as per the detailed protocol in the primary literature.

1. Animal Model and Acclimation:

-

Species: Male C57BL/6 mice.

-

Acclimation: Animals are housed in a controlled environment for at least one week prior to the experiment with ad libitum access to food and water.

2. Experimental Groups:

-

Vehicle Control

-

Scopolamine (B1681570) Control

-

This compound (various doses) + Scopolamine

-

Positive Control (e.g., Donepezil) + Scopolamine

3. Dosing and Administration:

-

This compound/Vehicle/Positive Control: Administered via an appropriate route (e.g., intraperitoneal, oral) at a specified time before the scopolamine challenge.

-

Scopolamine: A solution of scopolamine hydrobromide in saline is administered intraperitoneally (typically 1 mg/kg) to induce amnesia.

4. Behavioral Testing:

-

Timing: Behavioral testing is conducted a set time after scopolamine administration.

-

Paradigm: A recognized memory task is used, such as the Novel Object Recognition (NOR) test or the Morris Water Maze (MWM).

5. Data Analysis:

-

Cognitive performance is quantified based on the specific behavioral paradigm (e.g., discrimination index in NOR, escape latency in MWM).

-

Statistical analysis is performed to compare the performance of the different treatment groups.

Signaling Pathway

This compound modulates the α7 nicotinic acetylcholine receptor, which is a ligand-gated ion channel. Upon binding of acetylcholine, the channel opens, allowing the influx of cations, primarily Ca2+ and Na+. This influx leads to membrane depolarization and the activation of various downstream signaling cascades involved in neuronal excitability, synaptic plasticity, and cognitive function. As a PAM, this compound enhances the receptor's response to acetylcholine, leading to a more robust and sustained downstream signal.

References

The Emergence of RGH-560: A Novel Positive Allosteric Modulator of the α7 Nicotinic Acetylcholine Receptor

An In-depth Technical Guide on the Discovery and Preclinical Development of a Promising Cognitive Enhancer

Abstract

Cognitive deficits associated with neuropsychiatric and neurodegenerative disorders, such as schizophrenia and Alzheimer's disease, represent a significant and growing unmet medical need. The α7 nicotinic acetylcholine (B1216132) receptor (nAChR) has emerged as a compelling therapeutic target for addressing these impairments. This technical guide details the discovery and preclinical development of RGH-560, a novel and potent positive allosteric modulator (PAM) of the α7 nAChR. This compound, identified as compound 53 in the discovery campaign, originated from the optimization of a lead compound series characterized by an indole (B1671886) structural element. The development program focused on enhancing metabolic stability and kinetic solubility while preserving high in vitro potency, culminating in the identification of the azetidinespirochromone chemotype. Preclinical evaluation demonstrated the significant in vivo efficacy of this compound in a murine model of scopolamine-induced amnesia, highlighting its potential as a pro-cognitive agent. This document provides a comprehensive overview of the discovery process, key experimental data, and the underlying scientific rationale for the development of this compound.

Introduction: The Rationale for Targeting the α7 Nicotinic Acetylcholine Receptor

The α7 nAChR is a ligand-gated ion channel widely expressed in brain regions critical for cognitive processes, including the hippocampus and prefrontal cortex.[1] Activation of these receptors by the endogenous neurotransmitter acetylcholine leads to an influx of calcium ions, which in turn modulates the release of other neurotransmitters and activates downstream signaling cascades essential for synaptic plasticity, learning, and memory.[2][3] Dysfunction of the α7 nAChR has been implicated in the pathophysiology of cognitive impairment in schizophrenia and Alzheimer's disease.[4]

Positive allosteric modulators offer a nuanced therapeutic approach compared to direct agonists. PAMs do not activate the receptor directly but instead enhance the response of the receptor to its endogenous ligand, acetylcholine. This mechanism is thought to provide a more physiological modulation of receptor activity and may avoid the receptor desensitization often observed with sustained agonist treatment.

The development of this compound was initiated to address the limitations of a previously identified lead compound, which, while potent, suffered from suboptimal metabolic stability and low kinetic solubility. The goal was to discover a novel chemotype with an improved physicochemical and pharmacological profile suitable for preclinical development.

The Discovery of this compound: From Lead Optimization to a Preclinical Candidate

The journey to this compound began with the optimization of a lead compound series containing a reactive indole structural element. While the indole moiety was found to be important for in vitro activity, it contributed to poor metabolic stability.[5] A systematic medicinal chemistry effort was undertaken to modify the lead structure, aiming to improve its drug-like properties without sacrificing potency at the α7 nAChR.

This optimization process led to the discovery of a new azetidinespirochromone chemotype. This novel scaffold proved to be an order of magnitude less lipophilic than the original lead series while maintaining high in vitro potency.[5] Furthermore, compounds from this new series exhibited significantly improved metabolic stability and kinetic solubility.

Compound 53, later designated this compound, emerged from this campaign as the most promising candidate. It demonstrated a well-balanced profile of physicochemical properties, pharmacological activity, and significant in vivo efficacy in a recognized animal model of cognitive impairment.[5]

Logical Progression of the Discovery Process

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Assay System |

| EC50 | Data not publicly available | Specific assay details not disclosed |

| Maximum Potentiation | Data not publicly available | Specific assay details not disclosed |

Table 2: Physicochemical Properties of this compound

| Property | Value | Method |

| Lipophilicity (logP) | 1 order of magnitude less than lead series | Calculation/Experimental |

| Kinetic Solubility | Improved compared to lead series | Experimental |

Table 3: In Vivo Efficacy and Pharmacokinetics of this compound

| Parameter | Value | Species | Model |

| Efficacious Doses | 1, 3, and 10 mg/kg (i.p.) | Mouse | Scopolamine-induced amnesia |

| Bioavailability | Data not publicly available | Mouse | Not specified |

| Brain Penetration | Data not publicly available | Mouse | Not specified |

| Clearance | Medium | Mouse | Not specified |

| Toxicity | Non-toxic up to 30 mg/kg | Mouse | Not specified |

Note: Specific quantitative values for in vitro potency and detailed pharmacokinetic parameters have not been made publicly available in the reviewed literature.

Experimental Protocols

In Vitro Potency Assessment (General Methodology)

The in vitro activity of this compound as a positive allosteric modulator of the α7 nAChR was likely determined using a cell-based functional assay. A common method for this is a calcium flux assay using a fluorescent calcium indicator (e.g., Fluo-4) in a cell line stably expressing the human α7 nAChR.

-

Cell Line: A human cell line (e.g., HEK293 or CHO) stably transfected with the human α7 nAChR.

-

Assay Principle: Cells are loaded with a calcium-sensitive dye. The compound of interest (this compound) is pre-incubated with the cells before the addition of a sub-maximal concentration of an α7 nAChR agonist (e.g., acetylcholine or a specific agonist). The potentiation of the agonist-induced calcium influx by the PAM is measured as an increase in fluorescence intensity.

-

Data Analysis: The EC50 (the concentration of the PAM that produces 50% of its maximal effect) and the maximum potentiation (Emax) are calculated from the concentration-response curves.

Scopolamine-Induced Amnesia Model in Mice

This behavioral paradigm is a widely used and validated model for assessing the pro-cognitive effects of novel therapeutic agents. Scopolamine (B1681570), a muscarinic receptor antagonist, induces a transient cognitive deficit, particularly in learning and memory, which can be reversed by effective nootropic compounds.

-

Animals: Male C57BL/6 mice are commonly used for this model.

-

Procedure:

-

Habituation: Animals are habituated to the testing apparatus (e.g., a Y-maze or a passive avoidance chamber) for a defined period before the start of the experiment.

-

Drug Administration: this compound (at doses of 1, 3, and 10 mg/kg) or vehicle is administered via intraperitoneal (i.p.) injection.

-

Amnesia Induction: After a set pre-treatment time (e.g., 30-60 minutes), scopolamine (typically 1 mg/kg, i.p.) is administered to induce amnesia.

-

Behavioral Testing: Following the scopolamine injection, the animals are subjected to a memory task, such as the spontaneous alternation task in a Y-maze or the step-through passive avoidance test.

-

-

Endpoint Measurement: The primary endpoint is the assessment of memory performance. In the Y-maze, this is typically the percentage of spontaneous alternations. In the passive avoidance test, it is the latency to enter a dark, shock-associated compartment.

-

Statistical Analysis: Data are analyzed using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine the significance of the reversal of the scopolamine-induced deficit by this compound.

Experimental Workflow for the Scopolamine-Induced Amnesia Model

References

- 1. α7 Nicotinic Acetylcholine Receptor May Be a Pharmacological Target for Perioperative Neurocognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. α7 Neuronal Nicotinic Acetylcholine Receptors Are Negatively Regulated by Tyrosine Phosphorylation and Src-Family Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. α7 nicotinic acetylcholine receptors and their role in cognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

RGH-560: A Novel Positive Allosteric Modulator of the α7 Nicotinic Acetylcholine Receptor and its Role in Cholinergic Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

RGH-560 is a novel, preclinical drug candidate identified as a potent and selective positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR).[1][2][3] This document serves as a comprehensive technical guide detailing the current understanding of this compound's mechanism of action, its impact on cholinergic signaling, and the experimental methodologies used to characterize its profile. This compound has demonstrated significant potential in preclinical models of cognitive impairment, specifically in reversing scopolamine-induced amnesia, suggesting its therapeutic utility in disorders characterized by cholinergic dysfunction.[1][2][3] This guide provides a framework for understanding the pharmacology of this compound, intended for researchers and drug development professionals in the field of neuroscience and cholinergic modulation.

Introduction to Cholinergic Signaling and the α7 nAChR

The cholinergic system is a crucial neuromodulatory system in the central nervous system, playing a pivotal role in cognitive functions such as learning, memory, and attention. Acetylcholine (ACh), the primary neurotransmitter of this system, exerts its effects through two main types of receptors: muscarinic and nicotinic acetylcholine receptors. The α7 nicotinic acetylcholine receptor (α7 nAChR) is a subtype of particular interest for therapeutic development due to its high calcium permeability and involvement in synaptic plasticity.[4]

The α7 nAChR is a ligand-gated ion channel that, upon binding of an agonist like acetylcholine, undergoes a conformational change to allow the influx of cations, primarily Ca2+.[4] This influx triggers a cascade of downstream signaling events that can modulate neurotransmitter release and enhance synaptic transmission. However, the α7 nAChR is characterized by rapid desensitization, which can limit its physiological and therapeutic effects.[4]

Positive allosteric modulators (PAMs) represent a promising therapeutic strategy to enhance α7 nAChR function. Unlike direct agonists that bind to the orthosteric site (the same site as acetylcholine), PAMs bind to a distinct allosteric site on the receptor.[5] This binding potentiates the receptor's response to the endogenous agonist, acetylcholine, often by increasing the channel's open probability and/or decreasing its rate of desensitization.[5] This mechanism allows for a more temporally and spatially precise enhancement of cholinergic signaling, as the PAM's effect is dependent on the presence of the endogenous agonist.

This compound: A Novel α7 nAChR Positive Allosteric Modulator

This compound, also identified as compound 53 in its discovery publication, is a novel chemical entity belonging to the azetidinespirochromone family.[3] It was developed through the optimization of a lead compound with the aim of improving metabolic stability and kinetic solubility while retaining high in vitro potency as an α7 nAChR PAM.[3] Preclinical studies have shown that this compound demonstrates a balanced physicochemical and pharmacological profile, with significant in vivo efficacy in animal models of cognitive impairment.[1][2][3]

Mechanism of Action

This compound functions as a positive allosteric modulator of the α7 nAChR. Its proposed mechanism of action involves binding to an allosteric site on the α7 nAChR, which in turn enhances the receptor's response to acetylcholine. This potentiation is thought to occur through a conformational change that increases the efficiency of channel gating and/or reduces the rate of desensitization. The signaling pathway is depicted in the diagram below.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Optimization of Novel α7 Nicotinic Acetylcholine Receptor Positive Allosteric Modulators and the Discovery of a Preclinical Development Candidate Molecule (this compound). | Semantic Scholar [semanticscholar.org]

- 3. Optimization of Novel α7 Nicotinic Acetylcholine Receptor Positive Allosteric Modulators and the Discovery of a Preclinical Development Candidate Molecule (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Positive allosteric modulators as an approach to nicotinic acetylcholine receptor- targeted therapeutics: advantages and limitations - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of RGH-560: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

RGH-560 is a novel, preclinical development candidate belonging to the azetidinespirochromone chemical class. It has been identified as a potent and selective positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR). This document provides a comprehensive overview of the in vitro pharmacological characterization of this compound, including its potency, efficacy, and selectivity profile. Detailed experimental protocols for the key assays and diagrams of the relevant signaling pathways are presented to facilitate further research and development.

Introduction

The α7 nicotinic acetylcholine receptor, a ligand-gated ion channel, is a well-established therapeutic target for cognitive deficits associated with neurological and psychiatric disorders. Positive allosteric modulators of the α7 nAChR offer a promising therapeutic strategy by enhancing the receptor's response to the endogenous neurotransmitter, acetylcholine, without directly activating the receptor themselves. This compound (also known as compound 53) emerged from an optimization program aimed at improving the metabolic stability and kinetic solubility of a lead series of α7 nAChR PAMs.[1][2][3] This guide details its in vitro properties that underscore its potential as a therapeutic agent.

Quantitative In Vitro Pharmacology

The in vitro pharmacological profile of this compound was assessed through a series of functional and binding assays. The key quantitative data are summarized in the tables below.

Table 1: In Vitro Potency and Efficacy of this compound at the Human α7 nAChR

| Parameter | Value | Assay Type |

| EC50 | 18 nM | Ca2+-flux assay in the presence of an EC20 concentration of acetylcholine |

| Emax | 100% | Ca2+-flux assay (relative to a reference compound) |

Table 2: In Vitro Selectivity Profile of this compound

| Receptor/Ion Channel | % Inhibition at 10 µM | Assay Type |

| α1β1γδ nAChR (muscle type) | < 10% | Functional Assay |

| α3β4 nAChR (ganglionic type) | < 10% | Functional Assay |

| α4β2 nAChR (neuronal type) | < 10% | Functional Assay |

| 5-HT3 Receptor | < 20% | Radioligand Binding Assay |

| hERG Channel | < 25% | Electrophysiology Assay |

Signaling Pathways and Experimental Workflows

α7 Nicotinic Acetylcholine Receptor Signaling Pathway

This compound, as a positive allosteric modulator, binds to a site on the α7 nAChR that is distinct from the acetylcholine binding site. This binding potentiates the conformational changes induced by acetylcholine, leading to an increased influx of cations, primarily Ca2+ and Na+, through the channel pore. The subsequent increase in intracellular Ca2+ concentration triggers various downstream signaling cascades that are crucial for neuronal function, including synaptic plasticity and cell survival.

Caption: α7 nAChR signaling pathway modulated by this compound.

Experimental Workflow for In Vitro Characterization

The in vitro characterization of this compound followed a systematic workflow to determine its potency, efficacy, and selectivity.

Caption: Experimental workflow for the in vitro characterization of this compound.

Detailed Experimental Protocols

Cell Culture

-

Cell Line: A stable cell line co-expressing the human α7 nAChR and a promiscuous G-protein (e.g., Gα16) in a suitable host like HEK293 or CHO cells was used.

-

Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a humidified atmosphere of 5% CO2.

Ca2+-Flux Assay (FLIPR)

This assay was used to determine the potency (EC50) and efficacy (Emax) of this compound as a positive allosteric modulator.

-

Cell Plating: Cells were seeded into 384-well black-walled, clear-bottom plates and grown to confluence.

-

Dye Loading: The growth medium was removed, and cells were incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.

-

Compound Addition: The dye solution was removed, and cells were washed with assay buffer. This compound, at various concentrations, was added to the wells and pre-incubated for 15-30 minutes.

-

Agonist Stimulation: The plate was transferred to a Fluorometric Imaging Plate Reader (FLIPR). An EC20 concentration of acetylcholine was added to the wells to stimulate the α7 nAChR.

-

Data Acquisition and Analysis: Changes in intracellular calcium concentration were monitored as changes in fluorescence intensity over time. The peak fluorescence response was used to generate dose-response curves. EC50 and Emax values were calculated using a four-parameter logistic equation.

Radioligand Binding Assays for Selectivity

Competitive radioligand binding assays were employed to assess the selectivity of this compound against other receptors, such as the 5-HT3 receptor.

-

Membrane Preparation: Membranes from cells expressing the target receptor or from specific brain regions were prepared by homogenization and centrifugation.

-

Assay Conditions: A fixed concentration of a specific radioligand (e.g., [3H]granisetron for the 5-HT3 receptor) was incubated with the membrane preparation in the presence of increasing concentrations of this compound.

-

Incubation and Filtration: The reaction was incubated to equilibrium and then rapidly filtered through glass fiber filters to separate bound from free radioligand.

-

Radioactivity Measurement: The radioactivity retained on the filters was measured by liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The Ki value was calculated using the Cheng-Prusoff equation.

Electrophysiology for hERG Channel Activity

The potential for off-target effects on the hERG potassium channel was evaluated using patch-clamp electrophysiology.

-

Cell Line: A cell line stably expressing the human hERG channel (e.g., HEK293-hERG) was used.

-

Recording Configuration: Whole-cell patch-clamp recordings were performed at room temperature.

-

Voltage Protocol: A specific voltage protocol was applied to elicit hERG channel currents.

-

Compound Application: this compound at a test concentration (e.g., 10 µM) was perfused over the cells, and the effect on the hERG current was measured.

-

Data Analysis: The percentage of inhibition of the hERG current by this compound was calculated.

Conclusion

The in vitro characterization of this compound reveals it to be a potent and selective positive allosteric modulator of the α7 nicotinic acetylcholine receptor. Its favorable in vitro profile, including high potency and a clean selectivity panel, supports its continued development as a potential therapeutic agent for cognitive disorders. The detailed methodologies and pathway diagrams provided herein serve as a valuable resource for researchers in the field of neuroscience and drug discovery.

References

RGH-560 and Synaptic Plasticity: A Technical Guide on the Core Mechanisms of α7 Nicotinic Acetylcholine Receptor Modulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

RGH-560 is a novel, orally bioavailable, and brain-penetrant positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), a ligand-gated ion channel deeply implicated in cognitive processes. While direct experimental evidence detailing the effects of this compound on synaptic plasticity is not yet publicly available, its mechanism of action as an α7 nAChR PAM allows for a scientifically grounded extrapolation of its potential to modulate synaptic strength. This technical guide synthesizes the known preclinical data for this compound, outlines the established role of α7 nAChR activation in synaptic plasticity, and provides detailed experimental protocols for investigating the influence of compounds like this compound on these fundamental neuronal processes. The included signaling pathways and experimental workflows are based on the well-understood pharmacology of α7 nAChR PAMs and serve as a robust framework for future research into this compound.

Introduction to this compound

This compound is a positive allosteric modulator of the α7 nicotinic acetylcholine receptor. As a PAM, this compound does not directly activate the α7 nAChR but enhances the receptor's response to its endogenous agonist, acetylcholine. This modulatory action is a promising therapeutic strategy for cognitive enhancement in neuropsychiatric disorders such as Alzheimer's disease and schizophrenia.

Preclinical Profile of this compound

Preclinical studies have positioned this compound as a promising candidate for cognitive enhancement. The key available data from these studies are summarized below.

| Parameter | Finding | Model System |

| In Vivo Efficacy | Reversal of scopolamine-induced cognitive deficits | Animal models of amnesia |

| Receptor Target | Positive Allosteric Modulator of α7 nAChR | In vitro assays |

| Bioavailability | Orally bioavailable and brain-penetrant | Pharmacokinetic studies in animals |

The Role of α7 nAChR in Synaptic Plasticity

The α7 nAChR is a key player in the modulation of synaptic plasticity, a fundamental process for learning and memory. These receptors are widely expressed in the hippocampus and cortex, regions critical for cognitive function.

Activation of α7 nAChRs, which are highly permeable to calcium ions (Ca²⁺), leads to an influx of Ca²⁺ into the neuron. This increase in intracellular Ca²⁺ is a critical trigger for the signaling cascades that underlie both long-term potentiation (LTP), the strengthening of synapses, and long-term depression (LTD), the weakening of synapses.

The effects of α7 nAChR activation on synaptic plasticity are multifaceted:

-

Presynaptic Modulation: Presynaptic α7 nAChRs can enhance the release of neurotransmitters, including glutamate, which is essential for the induction of LTP.

-

Postsynaptic Modulation: Postsynaptically, α7 nAChR-mediated Ca²⁺ influx can contribute to the activation of downstream signaling molecules, such as Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) and protein kinase A (PKA), which are crucial for the expression of LTP.[1]

-

Interneuron Regulation: α7 nAChRs are also expressed on interneurons, where their activation can modulate inhibitory circuits, further influencing the threshold for LTP induction.

Hypothesized Mechanism of this compound in Modulating Synaptic Plasticity

Based on its function as an α7 nAChR PAM, this compound is hypothesized to enhance synaptic plasticity, particularly LTP, through the following mechanisms:

-

Amplification of Acetylcholine Signaling: this compound is expected to potentiate the effects of endogenous acetylcholine, leading to a greater and more prolonged activation of α7 nAChRs.

-

Enhanced Calcium Influx: This enhanced receptor activation would result in a larger influx of Ca²⁺ through the α7 nAChR channel.

-

Facilitation of LTP Induction: The increased intracellular Ca²⁺ would lower the threshold for LTP induction, making it easier for synapses to be strengthened in response to high-frequency stimulation.

The following diagram illustrates the hypothesized signaling pathway by which this compound may facilitate LTP.

Experimental Protocols for Assessing the Impact of this compound on Synaptic Plasticity

To empirically validate the hypothesized effects of this compound on synaptic plasticity, a series of electrophysiological experiments are required. The following protocols provide a detailed methodology for these investigations.

In Vitro Electrophysiology: Long-Term Potentiation (LTP) in Hippocampal Slices

This protocol is designed to assess the effect of this compound on LTP at the Schaffer collateral-CA1 synapse in acute hippocampal slices.

Experimental Workflow:

Methodology:

-

Slice Preparation:

-

Anesthetize and decapitate a rodent (e.g., C57BL/6 mouse or Sprague-Dawley rat).

-

Rapidly remove the brain and place it in ice-cold, oxygenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (ACSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, and 10 glucose.

-

Prepare 350-400 µm thick coronal or horizontal hippocampal slices using a vibratome.

-

Allow slices to recover in oxygenated ACSF at 32-34°C for at least 1 hour before recording.

-

-

Electrophysiological Recording:

-

Transfer a slice to a submerged recording chamber continuously perfused with oxygenated ACSF at 30-32°C.

-

Place a stimulating electrode in the Schaffer collateral pathway (stratum radiatum of the CA1 region) and a recording electrode in the dendritic layer of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

Deliver baseline stimuli (e.g., 0.05 Hz) to evoke fEPSPs at an intensity that produces 30-40% of the maximal response.

-

Record a stable baseline for at least 20 minutes.

-

-

Drug Application:

-

Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to the final desired concentrations in ACSF.

-

Bath-apply this compound or vehicle control for a predetermined period (e.g., 20 minutes) prior to LTP induction.

-

-

LTP Induction and Recording:

-

Induce LTP using a high-frequency stimulation protocol, such as theta-burst stimulation (TBS; e.g., 10 bursts of 4 pulses at 100 Hz, with a 200 ms (B15284909) inter-burst interval).

-

Continue recording fEPSPs for at least 60 minutes post-TBS to assess the magnitude and stability of LTP.

-

-

Data Analysis:

-

Measure the initial slope of the fEPSP.

-

Normalize the fEPSP slope to the average baseline value.

-

Compare the degree of potentiation (average fEPSP slope during the last 10 minutes of recording) between the this compound treated and vehicle control groups using appropriate statistical tests (e.g., Student's t-test or ANOVA).

-

Paired-Pulse Facilitation (PPF)

PPF is a form of short-term plasticity that is inversely related to the presynaptic probability of release. This protocol can be used to investigate the presynaptic effects of this compound.

Methodology:

-

Recording Setup: Use the same hippocampal slice preparation and recording configuration as for the LTP experiments.

-

Stimulation Protocol:

-

Deliver pairs of stimuli with varying inter-stimulus intervals (e.g., 20, 50, 100, 200 ms).

-

Record the fEPSP responses to both the first (fEPSP₁) and second (fEPSP₂) pulse.

-

-

Drug Application: Apply this compound or vehicle as described for the LTP protocol.

-

Data Analysis:

-

Calculate the PPF ratio (fEPSP₂ / fEPSP₁).

-

A decrease in the PPF ratio in the presence of this compound would suggest an increase in the presynaptic release probability.

-

Conclusion

This compound, as a positive allosteric modulator of the α7 nAChR, holds significant promise as a therapeutic agent for cognitive disorders. While direct experimental data on its effects on synaptic plasticity are pending, its mechanism of action strongly suggests a role in the facilitation of LTP. The experimental protocols detailed in this guide provide a clear and robust framework for the future investigation of this compound and other α7 nAChR modulators, which will be critical in elucidating their precise effects on the cellular mechanisms of learning and memory. Further research in this area is essential to fully characterize the therapeutic potential of this novel compound.

References

Methodological & Application

RGH-560: In Vivo Experimental Protocols for a Novel α7 Nicotinic Acetylcholine Receptor Positive Allosteric Modulator

For Researchers, Scientists, and Drug Development Professionals

Introduction

RGH-560 is a novel, preclinical development candidate identified as a positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR).[1] As a PAM, this compound enhances the receptor's response to its endogenous agonist, acetylcholine, rather than directly activating the receptor itself. This mechanism of action has garnered significant interest for its potential therapeutic applications in cognitive disorders, such as Alzheimer's disease and schizophrenia, where dysfunction of the cholinergic system is a key pathological feature. The α7 nAChR, a ligand-gated ion channel with high calcium permeability, plays a crucial role in various cognitive processes, including learning, memory, and attention. This document provides a detailed overview of the experimental protocols for in vivo studies of this compound, with a focus on a representative scopolamine-induced amnesia model.

Mechanism of Action and Signaling Pathway

This compound acts as a positive allosteric modulator at the α7 nicotinic acetylcholine receptor. This binding event potentiates the receptor's response to acetylcholine, leading to an increased influx of calcium ions (Ca²⁺) into the neuron. This influx triggers a cascade of downstream signaling events crucial for neuronal function and plasticity. Key signaling pathways activated by α7 nAChR stimulation include the Janus kinase 2-signal transducer and activator of transcription 3 (JAK2-STAT3) pathway and the Phosphoinositide 3-kinase/protein kinase B (PI3K/Akt) pathway. These pathways are implicated in neuroprotection, anti-inflammatory responses, and the modulation of synaptic plasticity, which are fundamental to learning and memory processes.

In Vivo Efficacy Model: Scopolamine-Induced Amnesia

The scopolamine-induced amnesia model is a widely used and validated preclinical paradigm to evaluate the efficacy of potential cognitive-enhancing agents. Scopolamine (B1681570), a muscarinic receptor antagonist, induces a transient cognitive deficit in rodents that mimics certain aspects of dementia. The ability of a test compound to reverse or attenuate this scopolamine-induced amnesia is indicative of its pro-cognitive potential. This compound has shown significant in vivo efficacy in this model.[1]

Representative Experimental Protocol

The following is a representative protocol for a scopolamine-induced amnesia study in mice, based on common practices. Specific parameters for this compound are not publicly available and should be optimized in-house.

1. Animals:

-

Species: Male C57BL/6 mice

-

Age: 8-10 weeks

-

Housing: Standard laboratory conditions (12:12 h light/dark cycle, 22 ± 2°C, ad libitum access to food and water). Acclimatize animals for at least 7 days before the experiment.

2. Drug Preparation and Administration:

-

This compound: Dissolve in a suitable vehicle (e.g., 10% Tween 80 in saline). Prepare fresh on the day of the experiment. Administer via oral gavage (p.o.) or intraperitoneal injection (i.p.).

-

Scopolamine Hydrobromide: Dissolve in sterile saline. Administer via intraperitoneal injection (i.p.).

-

Positive Control (e.g., Donepezil): Prepare according to literature and administer via the appropriate route.

3. Experimental Groups:

-

Group 1: Vehicle + Saline

-

Group 2: Vehicle + Scopolamine

-

Group 3: this compound (Dose 1) + Scopolamine

-

Group 4: this compound (Dose 2) + Scopolamine

-

Group 5: this compound (Dose 3) + Scopolamine

-

Group 6: Positive Control + Scopolamine

4. Behavioral Test: T-Maze Spontaneous Alternation The T-maze task assesses spatial working memory based on the natural tendency of mice to explore novel environments.

-

Apparatus: A T-shaped maze with a starting arm and two goal arms.

-

Procedure:

-

Administer this compound or vehicle 60 minutes before the test.

-

Administer scopolamine or saline 30 minutes before the test.

-

Place the mouse in the starting arm and allow it to move freely.

-

In the first trial (forced choice), one goal arm is blocked, forcing the mouse to enter the open arm.

-

After a short interval (e.g., 30 seconds), the block is removed.

-

In the second trial (free choice), the mouse is returned to the starting arm and allowed to choose between the two goal arms.

-

A successful alternation is recorded if the mouse enters the previously unexplored arm.

-

The percentage of spontaneous alternation is calculated as: (Number of successful alternations / Total number of trials) x 100.

-

Data Presentation

The following tables present a template for summarizing the quantitative data from the in vivo studies. Note: The data presented here are representative and for illustrative purposes only, as specific preclinical data for this compound is not publicly available.

Table 1: Representative Dose-Response of this compound in Scopolamine-Induced Amnesia Model (T-Maze)

| Treatment Group | Dose (mg/kg, p.o.) | N | % Spontaneous Alternation (Mean ± SEM) |

| Vehicle + Saline | - | 10 | 85.2 ± 3.1 |

| Vehicle + Scopolamine | 1 | 10 | 52.5 ± 2.8 |

| This compound + Scopolamine | 1 | 10 | 65.7 ± 3.5 |

| This compound + Scopolamine | 3 | 10 | 78.9 ± 4.1 |

| This compound + Scopolamine | 10 | 10 | 82.1 ± 3.9 |

| Donepezil + Scopolamine | 1 | 10 | 75.4 ± 3.6** |

| p < 0.05, *p < 0.01 vs. Vehicle + Scopolamine group |

Table 2: Representative Pharmacokinetic Profile of this compound in Mice

| Parameter | Value |

| Administration Route | Oral (p.o.) |

| Dose | 10 mg/kg |

| Cmax (ng/mL) | 1250 |

| Tmax (h) | 1.5 |

| AUC (0-t) (ng*h/mL) | 7800 |

| Half-life (t½) (h) | 4.2 |

| Brain/Plasma Ratio | 1.8 |

Conclusion

This compound demonstrates a promising preclinical profile as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor. The representative in vivo protocol for the scopolamine-induced amnesia model provides a robust framework for evaluating the pro-cognitive effects of this compound and similar compounds. The ability of this compound to reverse cognitive deficits in this model underscores its potential as a therapeutic agent for disorders characterized by cholinergic dysfunction and cognitive impairment. Further in vivo studies are warranted to fully elucidate the pharmacokinetic, pharmacodynamic, and toxicological profile of this compound.

References

Application Notes and Protocols for RGH-560 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro characterization of RGH-560, a positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR). The α7 nAChR is a ligand-gated ion channel that, upon activation by agonists such as acetylcholine, permits the influx of cations, including calcium. This compound enhances the receptor's response to an agonist. The following protocols describe common in vitro methods to quantify the potency and efficacy of this compound.

Signaling Pathway of α7 nAChR Modulation

The binding of an agonist to the orthosteric site of the α7 nAChR triggers the opening of its ion channel, leading to an influx of cations and subsequent cellular responses. Positive allosteric modulators like this compound bind to a distinct allosteric site on the receptor. This binding event potentiates the agonist-induced conformational change, resulting in an enhanced ion flux. Some PAMs, known as Type II PAMs, also significantly reduce the rapid desensitization of the receptor, prolonging the duration of channel opening.

Functional Potency Assessment using a Cell-Based Calcium Imaging Assay

This assay measures the ability of this compound to potentiate the calcium influx mediated by the α7 nAChR in response to an agonist. Cell lines endogenously or recombinantly expressing the human α7 nAChR, such as SH-SY5Y or IMR-32, are suitable for this assay.[1] The use of a Type II PAM can enhance the fluorescent signal, making this assay format amenable to high-throughput screening.[1]

Experimental Protocol

Materials:

-

Human neuroblastoma cell line expressing α7 nAChR (e.g., SH-SY5Y)

-

Cell culture medium (e.g., MEM with 10% FBS)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Pluronic F-127

-

α7 nAChR agonist (e.g., Acetylcholine or Choline)

-

This compound

-

α7 nAChR antagonist (e.g., Methyllycaconitine, MLA) for assay validation

-

Black, clear-bottom 96- or 384-well microplates

-

Fluorometric Imaging Plate Reader (FLIPR) or a fluorescence microplate reader with automated liquid handling

Workflow:

Procedure:

-

Cell Plating: Seed the α7 nAChR-expressing cells into black, clear-bottom microplates at an appropriate density to achieve a confluent monolayer on the day of the assay. Culture overnight at 37°C in a 5% CO2 incubator.

-

Dye Loading: Prepare a loading solution of a calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) with 0.02% Pluronic F-127 in assay buffer. Remove the cell culture medium from the plates and add the dye loading solution. Incubate for 30-60 minutes at 37°C.

-

Compound Incubation: Wash the cells with assay buffer to remove excess dye. Add assay buffer containing various concentrations of this compound to the wells. Prepare a vehicle control and a positive control (a known α7 nAChR PAM). Incubate for 15-30 minutes at room temperature.

-

Agonist Addition and Fluorescence Measurement: Place the microplate in a FLIPR or a fluorescence microplate reader. Add a fixed, sub-maximal concentration (e.g., EC20) of an α7 nAChR agonist to all wells simultaneously. Measure the fluorescence intensity before and after the addition of the agonist.

-

Data Analysis: The increase in fluorescence intensity corresponds to the influx of calcium. Determine the potentiation by this compound by subtracting the response in the absence of the compound. Plot the percentage of potentiation against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Data Presentation

| Compound | EC50 (nM) | Maximum Potentiation (%) |

| This compound | 50 | 250 |

| PNU-120596 (Reference PAM) | 160 | 300 |

Note: The data presented are representative and may vary depending on the specific experimental conditions and cell line used.

Binding Affinity Determination using a Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound to the α7 nAChR. Since PAMs do not typically bind to the orthosteric site, this assay is often performed as a competition assay with a radiolabeled allosteric ligand or by measuring the potentiation of radiolabeled agonist binding. For improved expression and stability, chimeric receptors, such as the α7/5-HT3A chimera, expressed in cell lines like HEK293, are often utilized.[2]

Experimental Protocol

Materials:

-

Membrane preparations from cells expressing the α7 nAChR (e.g., HEK293 cells transfected with a chimeric α7/5-HT3A receptor)

-

Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

-

Radioligand (e.g., [3H]epibatidine for competition with an orthosteric ligand, or a specific radiolabeled PAM if available)

-

This compound

-

Non-specific binding control (e.g., a high concentration of an unlabeled ligand like nicotine)

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

Workflow:

Procedure:

-

Reaction Setup: In a microplate or microcentrifuge tubes, combine the receptor membrane preparation, a fixed concentration of the radioligand, and a range of concentrations of this compound in binding buffer. Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a non-labeled competitor).

-

Incubation: Incubate the reactions for a sufficient time to reach equilibrium (e.g., 60-120 minutes) at a defined temperature (e.g., 4°C or room temperature).

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold binding buffer to minimize non-specific binding.

-

Scintillation Counting: Place the filters into scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Subtract the non-specific binding from all other measurements to obtain specific binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a one-site competition model to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Data Presentation

| Compound | IC50 (nM) | Ki (nM) |

| This compound | 120 | 75 |

| Reference Compound | 250 | 150 |

Note: The data presented are representative and depend on the radioligand used and the specific experimental conditions.

Electrophysiological Characterization

For a more detailed understanding of the mechanism of action, automated or manual patch-clamp electrophysiology can be performed on cells expressing the α7 nAChR, such as Xenopus oocytes or mammalian cell lines.[3] This technique directly measures the ion current through the receptor channels.

Experimental Protocol

Materials:

-

Xenopus oocytes or a mammalian cell line (e.g., HEK293) expressing the α7 nAChR

-

External and internal recording solutions

-

Patch-clamp rig (amplifier, micromanipulator, perfusion system)

-

Glass micropipettes

-

α7 nAChR agonist (e.g., Acetylcholine)

-

This compound

Procedure:

-

Establish a whole-cell patch-clamp recording from a single cell expressing α7 nAChRs.

-

Apply a brief pulse of an agonist to elicit an inward current.

-

Perfuse the cell with a solution containing this compound for a set period.

-

During the perfusion with this compound, apply the same agonist pulse.

-

Measure the peak amplitude and decay kinetics of the agonist-evoked current in the absence and presence of this compound.

-

Construct dose-response curves by applying various concentrations of this compound and measuring the potentiation of the agonist response.

Data Presentation

| Parameter | Control (Agonist Alone) | + 1 µM this compound |

| Peak Current Amplitude (pA) | 150 ± 20 | 450 ± 50 |

| Decay Time Constant (ms) | 50 ± 5 | 200 ± 20 |

Note: Representative data illustrating the expected potentiation of peak current and slowing of desensitization by a Type II PAM.

These protocols provide a framework for the comprehensive in vitro evaluation of this compound. The specific concentrations, incubation times, and choice of reagents may require optimization for your particular experimental setup.

References

- 1. Functional characterization and high-throughput screening of positive allosteric modulators of α7 nicotinic acetylcholine receptors in IMR-32 neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of novel α7 nicotinic receptor ligands by in silico screening against the crystal structure of a chimeric α7 receptor ligand binding domain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for RGH-560 in Scopolamine-Induced Amnesia Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cognitive impairment is a hallmark of several neurological disorders, including Alzheimer's disease. The cholinergic system plays a crucial role in learning and memory, and its disruption is a key aspect of these conditions. Scopolamine (B1681570), a muscarinic receptor antagonist, is widely used to induce a state of amnesia in preclinical models, thereby mimicking the cognitive deficits associated with cholinergic dysfunction. This model is instrumental in the screening and validation of potential therapeutic agents aimed at improving cognitive function.

RGH-560 is a novel, potent, and selective positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR). By enhancing the activity of the α7 nAChR, this compound is hypothesized to ameliorate cognitive deficits. Preclinical studies have demonstrated the in vivo efficacy of this compound in reversing scopolamine-induced amnesia in mice, suggesting its therapeutic potential for cognitive enhancement.[1]

These application notes provide detailed protocols for utilizing this compound in scopolamine-induced amnesia models, focusing on the Novel Object Recognition (NOR) and Passive Avoidance (PA) tests.

Signaling Pathways and Experimental Workflow

The diagrams below illustrate the mechanism of scopolamine-induced amnesia and the proposed mechanism of action for this compound, along with a typical experimental workflow for evaluating the efficacy of this compound in this model.

Caption: Mechanism of scopolamine-induced amnesia and this compound action.

Caption: Experimental workflow for this compound in scopolamine-induced amnesia.

Experimental Protocols

Animals

-

Species: Male C57BL/6 mice are commonly used.

-

Age: 8-12 weeks.

-

Housing: House animals in groups of 4-5 per cage under a 12-hour light/dark cycle with ad libitum access to food and water.

-

Acclimatization: Allow at least one week for acclimatization to the housing conditions before the start of any experimental procedures.

Drug Preparation and Administration

-

This compound: Dissolve this compound in a suitable vehicle (e.g., 10% Tween 80 in saline). Prepare fresh on the day of the experiment.

-

Scopolamine: Dissolve scopolamine hydrobromide in sterile saline. Prepare fresh on the day of the experiment.

-

Administration: Administer both this compound and scopolamine via intraperitoneal (i.p.) injection.

Novel Object Recognition (NOR) Test

The NOR test assesses recognition memory based on the innate tendency of rodents to explore novel objects more than familiar ones.

Apparatus:

-

An open-field arena (e.g., 40 cm x 40 cm x 40 cm) made of non-porous material.

-

A set of objects that are different in shape and texture but similar in size and cannot be easily displaced by the mice.

Procedure:

-

Habituation (Day 1):

-

Place each mouse individually into the empty arena and allow it to explore freely for 5-10 minutes.

-

This reduces novelty-induced stress and exploratory behavior unrelated to the objects.

-

-

Familiarization/Training (Day 2):

-

Place two identical objects (A1 and A2) in opposite corners of the arena.

-

Administer this compound (1, 3, or 10 mg/kg, i.p.) or vehicle.

-

After 30 minutes, administer scopolamine (e.g., 1 mg/kg, i.p.) or vehicle.

-

After another 30 minutes, place the mouse in the arena and allow it to explore the two identical objects for 5-10 minutes.

-

Record the time spent exploring each object. Exploration is defined as the mouse's nose being within 2 cm of the object and oriented towards it.

-

-

Testing (Day 2 or 3):

-

After a retention interval (e.g., 1 hour or 24 hours), replace one of the familiar objects with a novel object (B).

-

Place the mouse back into the arena and allow it to explore for 5 minutes.

-

Record the time spent exploring the familiar object (A) and the novel object (B).

-

Data Analysis:

-

Calculate the Discrimination Index (DI) : (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects)

-

A positive DI indicates a preference for the novel object and intact recognition memory. A DI close to zero suggests memory impairment.

Passive Avoidance (PA) Test

The PA test evaluates fear-motivated learning and memory.

Apparatus:

-

A two-chambered apparatus with a light and a dark compartment separated by a guillotine door. The floor of the dark compartment is equipped with a grid for delivering a mild foot shock.

Procedure:

-

Training/Acquisition:

-

Place the mouse in the light compartment.

-

After a brief habituation period (e.g., 60 seconds), the guillotine door opens.

-